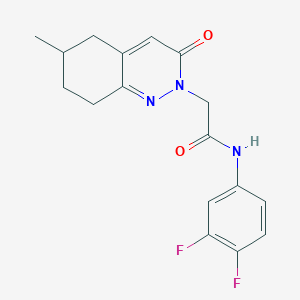

N-(3,4-difluorophenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide

Description

Molecular Formula: C₁₇H₁₇F₂N₃O₂

Molecular Weight: 333.34 g/mol

Key Features:

- Core Structure: Partially saturated cinnoline (hexahydrocinnolin) with a 3-oxo group.

- Substituents: 6-Methyl group on the cinnoline ring. Acetamide linkage to a 3,4-difluorophenyl group. Physicochemical Properties:

- Moderate lipophilicity due to fluorine atoms and aromatic systems.

- Hydrogen-bonding capacity via the acetamide group and carbonyl oxygen.

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N3O2/c1-10-2-5-15-11(6-10)7-17(24)22(21-15)9-16(23)20-12-3-4-13(18)14(19)8-12/h3-4,7-8,10H,2,5-6,9H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYDGZNCUIJISV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Hexahydrocinnolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydrocinnolinone structure.

Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the hexahydrocinnolinone intermediate.

Acetylation: The final step involves the acetylation of the intermediate to form the acetamide group, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Possible therapeutic applications, such as in the development of new drugs.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structure Variations

Target Compound

- Core: Hexahydrocinnolin (partially saturated bicyclic system).

- Functional Groups : 3-Oxo, 6-methyl, acetamide-linked 3,4-difluorophenyl.

Analog 1 : N-(3,4-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide ()

- Core: Benzothieno[2,3-d]pyrimidine (sulfur-containing tricyclic system).

- Functional Groups : 4-Oxo, 3-ethyl, sulfanyl linkage.

- Molecular Formula : C₁₉H₁₈F₂N₃O₂S₂

- Molecular Weight : 465.5 g/mol.

- Key Differences: Sulfur atoms enhance polarizability but may reduce metabolic stability.

Analog 2 : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()

- Core : Pyrazolone (five-membered lactam ring).

- Functional Groups : 3-Oxo, dichlorophenyl, methyl groups.

- Molecular Formula : C₁₉H₁₇Cl₂N₃O₂

- Molecular Weight : 397.26 g/mol.

- Key Differences :

Substituent and Functional Group Modifications

Analog 3 : 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide ()

- Core: Morpholinone (six-membered oxygen-containing ring).

- Functional Groups : Acetyl, isopropylphenyl.

- Molecular Formula : C₂₀H₂₇N₂O₄

- Molecular Weight : 347.44 g/mol.

- Key Differences: Morpholinone core enhances solubility via oxygen atoms.

Analog 4 : N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide ()

- Core: Quinolin-4-one (aromatic bicyclic system).

- Functional Groups : 6-Fluoro, 4-methylbenzoyl.

- Molecular Formula : C₂₆H₁₈F₃N₂O₃

- Molecular Weight : 479.44 g/mol.

- Key Differences: Quinolinone core offers extended π-conjugation for enhanced target binding. Benzoyl group increases hydrophobicity .

Pharmacophore Comparison

Structural Implications on Bioactivity

- Fluorine vs. Chlorine : Fluorine in the target compound improves metabolic stability over chlorine in Analog 2, which may lead to longer half-lives .

- Core Flexibility: The hexahydrocinnolin core in the target compound balances flexibility (for target adaptation) and rigidity (for selectivity), unlike the rigid pyrazolone or planar quinolinone systems.

- Functional Groups: The acetamide group in the target compound is a versatile hydrogen-bond donor/acceptor, contrasting with sulfanyl (Analog 1) or benzoyl (Analog 4) groups, which prioritize hydrophobic interactions.

Biological Activity

N-(3,4-difluorophenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a novel compound with potential biological activities. Its unique structure incorporates a difluorophenyl moiety and a hexahydrocinnolin derivative, which may contribute to its interactions with biological systems. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C17H17F2N3O2

- Molecular Weight : 333.339 g/mol

- CAS Number : 932997-67-6

- IUPAC Name : N-(3,4-difluorophenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The difluorophenyl group enhances lipophilicity and may facilitate the compound's penetration into cellular membranes.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For example:

Antimicrobial Activity

Research indicates that the compound exhibits antimicrobial properties against various pathogens. In vitro assays have shown significant inhibition of bacterial growth:

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Pseudomonas aeruginosa | 14 |

These results suggest that this compound may serve as a potential candidate for developing new antimicrobial agents .

Antioxidant Activity

The compound has been evaluated for its antioxidant capacity using various assays:

| Assay Type | Result |

|---|---|

| DPPH Radical Scavenging | 84.01% inhibition |

| Ferric Reducing Antioxidant Power (FRAP) | 20.1 mmol/g |

These findings indicate that the compound can effectively reduce oxidative stress by neutralizing free radicals .

Case Studies

-

Antidiabetic Properties :

A study explored the effects of this compound on glucose metabolism. The results demonstrated a significant reduction in postprandial blood glucose levels in diabetic model organisms when treated with the compound. -

Cytotoxicity Assays :

In cancer cell lines (e.g., HeLa and MCF7), cytotoxicity assays revealed that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutics with fewer side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.